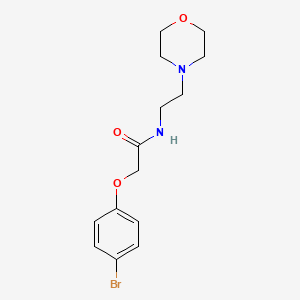![molecular formula C17H17Cl2FN2 B5753760 1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5753760.png)
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a piperazine ring, making it a molecule of interest in various scientific fields.
準備方法
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and 2-fluoroaniline.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2,6-dichlorobenzyl chloride reacts with 2-fluoroaniline in the presence of a base such as potassium carbonate to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization with piperazine under reflux conditions to yield the final compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular functions.
類似化合物との比較
1-[(2,6-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-[(2,6-Dichlorophenyl)methyl]-4-phenylpiperazine: This compound lacks the fluorine atom, which may result in different biological activities and properties.
1-[(2,6-Dichlorophenyl)methyl]-4-(4-fluorophenyl)piperazine: The position of the fluorine atom is different, which can influence its reactivity and interactions with biological targets.
1-[(2,6-Dichlorophenyl)methyl]-4-(2-chlorophenyl)piperazine: The presence of chlorine instead of fluorine may lead to variations in its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct properties and applications compared to its analogs.
特性
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-4-3-5-15(19)13(14)12-21-8-10-22(11-9-21)17-7-2-1-6-16(17)20/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALYSHNFSQNFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO NAPHTHALENE-2-CARBOXYLATE](/img/structure/B5753684.png)




![ethyl 1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinecarboxylate](/img/structure/B5753713.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}benzenecarboximidamide](/img/structure/B5753718.png)







